molecular formula C9H8ClNO2S B13159050 1-chloro-N-(3-ethynylphenyl)methanesulfonamide

1-chloro-N-(3-ethynylphenyl)methanesulfonamide

Cat. No.: B13159050
M. Wt: 229.68 g/mol
InChI Key: AIKXYTIKGYVDMR-UHFFFAOYSA-N
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Description

1-Chloro-N-(3-ethynylphenyl)methanesulfonamide is an organic compound with the molecular formula C₉H₈ClNO₂S and a molecular weight of 229.68 g/mol . This compound is characterized by the presence of a chloro group, an ethynyl group, and a methanesulfonamide group attached to a phenyl ring. It is primarily used in research and has various applications in chemistry and biology.

Preparation Methods

The synthesis of 1-chloro-N-(3-ethynylphenyl)methanesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethynylaniline and methanesulfonyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Synthetic Route: The general synthetic route involves the reaction of 3-ethynylaniline with methanesulfonyl chloride in the presence of a base to form the intermediate methanesulfonamide.

Chemical Reactions Analysis

1-Chloro-N-(3-ethynylphenyl)methanesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-N-(3-ethynylphenyl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-chloro-N-(3-ethynylphenyl)methanesulfonamide involves its ability to form covalent bonds with target molecules. The chloro group can react with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ethynyl group can participate in various coupling reactions, allowing the compound to be incorporated into larger molecular structures .

Comparison with Similar Compounds

1-Chloro-N-(3-ethynylphenyl)methanesulfonamide can be compared with similar compounds such as:

    1-Chloro-N-(3-ethynylphenyl)acetamide: Similar structure but with an acetamide group instead of a methanesulfonamide group.

    1-Chloro-N-(3-ethynylphenyl)benzenesulfonamide: Similar structure but with a benzenesulfonamide group instead of a methanesulfonamide group.

    1-Chloro-N-(3-ethynylphenyl)urea: Similar structure but with a urea group instead of a methanesulfonamide group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications in research .

Properties

Molecular Formula

C9H8ClNO2S

Molecular Weight

229.68 g/mol

IUPAC Name

1-chloro-N-(3-ethynylphenyl)methanesulfonamide

InChI

InChI=1S/C9H8ClNO2S/c1-2-8-4-3-5-9(6-8)11-14(12,13)7-10/h1,3-6,11H,7H2

InChI Key

AIKXYTIKGYVDMR-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)NS(=O)(=O)CCl

Origin of Product

United States

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